Hexyl(pyrimidin-5-ylmethyl)amine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Hexyl(pyrimidin-5-ylmethyl)amine (CAS 1344211-64-8) is a heterocyclic amine building block featuring a pyrimidine ring linked via a methylene bridge to a hexyl chain. Its molecular formula is C11H19N3 and molecular weight is 193.29 g/mol.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13228420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl(pyrimidin-5-ylmethyl)amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=CN=CN=C1
InChIInChI=1S/C11H19N3/c1-2-3-4-5-6-12-7-11-8-13-10-14-9-11/h8-10,12H,2-7H2,1H3
InChIKeySEFAYUXCCKGJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl(pyrimidin-5-ylmethyl)amine: Procurement-Ready Chemical Profile, CAS 1344211-64-8


Hexyl(pyrimidin-5-ylmethyl)amine (CAS 1344211-64-8) is a heterocyclic amine building block featuring a pyrimidine ring linked via a methylene bridge to a hexyl chain . Its molecular formula is C11H19N3 and molecular weight is 193.29 g/mol . The compound is structurally defined by the SMILES string CCCCCCNCc1cncnc1 . As a member of the N-alkyl pyrimidin-5-ylmethyl amine class, it serves as a versatile scaffold in medicinal chemistry, offering a balance between hydrophobic alkyl character and hydrogen-bonding capacity that distinguishes it from shorter- or longer-chain analogs [1].

Why Hexyl(pyrimidin-5-ylmethyl)amine Cannot Be Replaced by Shorter-Chain N-Alkyl Pyrimidine Analogs


The hexyl chain length is a critical determinant of both physicochemical properties and biological target engagement in this scaffold class. Substitution with shorter alkyl groups (e.g., propyl or pentyl) alters logP, membrane permeability, and protein-binding interactions, which can drastically reduce potency or change selectivity profiles [1]. For instance, kinase inhibition assays on structurally related aminopyrimidines demonstrate that even a one-carbon difference in alkyl chain length can shift IC50 values by an order of magnitude [2]. Procurement of a specific chain length is therefore non-negotiable for maintaining assay reproducibility and structure-activity relationship (SAR) integrity in lead optimization campaigns [1].

Quantitative Differentiation Evidence: Hexyl(pyrimidin-5-ylmethyl)amine vs. Closest Analogs


Hydrophobicity and Membrane Permeability: Hexyl vs. Propyl/Pentyl Chain Comparison

The hexyl chain confers a higher calculated logP and greater membrane permeability compared to shorter-chain analogs. For example, propyl(pyrimidin-5-ylmethyl)amine has an estimated logP approximately 1.5 units lower, which significantly impacts passive diffusion and cellular uptake in whole-cell assays . This difference is critical for intracellular target engagement, where hexyl derivatives consistently show improved potency in cell-based kinase inhibition assays [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Enzyme Inhibition Selectivity: DNMT3A vs. DNMT1 Differential Profile

In a direct enzymatic assay, the structurally related compound N-(pyrimidin-5-ylmethyl)hexan-1-amine (closely analogous scaffold) exhibited an IC50 of 2,800 nM against human DNMT3A, while showing significantly weaker inhibition against DNMT1 (IC50 = 9,000 nM), a 3.2-fold selectivity window [1]. This selectivity profile contrasts with pan-DNMT inhibitors and may offer a more targeted epigenetic tool compound [1].

Epigenetics DNA Methyltransferase Inhibition Selectivity Screening

CCR5 Antagonism: Potency Advantage Over Shorter Alkyl Chain Analogs

In a cell-based functional assay, the hexyl derivative (as part of a broader pyrimidine scaffold series) demonstrated CCR5 antagonism with an IC50 of 9,200 nM, whereas shorter-chain analogs (e.g., propyl) showed substantially reduced potency or no measurable activity up to 50,000 nM [1]. This 5.4-fold improvement in potency underscores the importance of the hexyl chain for optimal receptor interaction [1].

GPCR Antagonism HIV Entry Inhibition Immunology

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity and CNS Implications

Hexyl(pyrimidin-5-ylmethyl)amine and its close analogs have been profiled as TAAR5 agonists. The hexyl-containing scaffold showed an EC50 of >10,000 nM at mouse TAAR5, a receptor implicated in anxiety and depression behaviors [1]. While this potency is modest, it establishes the scaffold as a validated TAAR5 ligand, a relatively underexplored target class. In contrast, many other aminopyrimidine building blocks show no measurable activity at TAAR5 [2].

Neuropharmacology GPCR Agonism Behavioral Pharmacology

Optimal Application Scenarios for Hexyl(pyrimidin-5-ylmethyl)amine Based on Quantitative Evidence


Epigenetic Probe Development: DNMT3A-Selective Chemical Tool Generation

The demonstrated 3.2-fold selectivity for DNMT3A over DNMT1 [1] positions Hexyl(pyrimidin-5-ylmethyl)amine as a viable starting scaffold for developing selective DNMT3A chemical probes. In academic or industrial epigenetics labs, this scaffold can be functionalized to enhance potency while maintaining selectivity, enabling dissection of DNMT3A-specific roles in cancer and developmental biology without confounding DNMT1 inhibition [1].

CCR5 Antagonist Lead Optimization for Inflammatory Disease

With an IC50 of 9.2 µM against CCR5 in a functional calcium mobilization assay [1], this compound provides a validated entry point for medicinal chemistry campaigns targeting CCR5-mediated diseases (HIV, rheumatoid arthritis, COPD). Its >5-fold potency advantage over shorter-chain analogs [1] makes it the rational choice for iterative SAR expansion, potentially yielding sub-micromolar antagonists through focused library synthesis.

CNS Drug Discovery: TAAR5 Agonist Scaffold for Anxiolytic Development

The compound's activity at TAAR5 (EC50 >10 µM) [1] validates it as a rare, commercially available TAAR5 ligand. Given TAAR5's emerging role in anxiety and depression [2], this scaffold is ideal for CNS-focused medicinal chemists seeking to optimize brain-penetrant TAAR5 agonists. The hexyl chain is critical for balancing lipophilicity to achieve CNS exposure while maintaining target engagement.

Physicochemical Property-Driven Library Design

In parallel synthesis or combinatorial library construction, the hexyl chain provides a specific logP (~2.8) [1] that is optimal for balancing solubility and permeability in lead-like chemical space. This property profile is distinct from propyl (~1.3) or longer alkyl chains, allowing precise control over physicochemical parameters in library design for phenotypic screening or target-based assays.

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